

# Limit of detection (LOD) and quantification (LOQ) for Sofosbuvir impurity N

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## Compound of Interest

Compound Name: Sofosbuvir impurity N

Cat. No.: B10799765

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## Detecting Sofosbuvir Impurity N: A Comparative Guide to Analytical Limits

For Immediate Release

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for **Sofosbuvir impurity N**, a known diastereomer of the active pharmaceutical ingredient. Understanding the capabilities of various analytical methods to detect and quantify this impurity is critical for quality control and regulatory compliance.

## Unveiling the Limits: A Data-Driven Comparison

The ability to detect and accurately quantify impurities is a cornerstone of robust drug development. This section presents a summary of reported LOD and LOQ values for **Sofosbuvir impurity N** using different analytical techniques.

Analytical Method	Impurity Name in Study	Limit of Detection (LOD)	Limit of Quantification (LOQ)
RP-HPLC	Diastereomer imp.	0.007%	0.02%
RP-HPLC	Phosphoryl impurity*	0.03% (0.12 µg)	1.50% (0.375 µg)

Note: It is not definitively confirmed that the "Phosphoryl impurity" is identical to **Sofosbuvir impurity N**, a known diastereomer.

## In-Depth Look: Experimental Methodologies

A detailed understanding of the experimental protocols is essential for replicating and comparing results. The following outlines a typical methodology for determining the LOD and LOQ of Sofosbuvir impurities by RP-HPLC, based on established practices and regulatory guidelines.

### Experimental Protocol: RP-HPLC Method for Sofosbuvir and its Impurities

#### 1. Instrumentation and Chromatographic Conditions:

- System: A gradient High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A suitable gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: 260 nm.
- Injection Volume: 10 µL.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

## 2. Standard and Sample Preparation:

- **Standard Stock Solution:** Prepare a stock solution of Sofosbuvir and its impurities, including impurity N, in a suitable diluent (e.g., a mixture of water and acetonitrile).
- **Calibration Standards:** Prepare a series of calibration standards by diluting the stock solution to various concentrations.
- **Sample Solution:** Prepare the test sample containing Sofosbuvir at a known concentration.

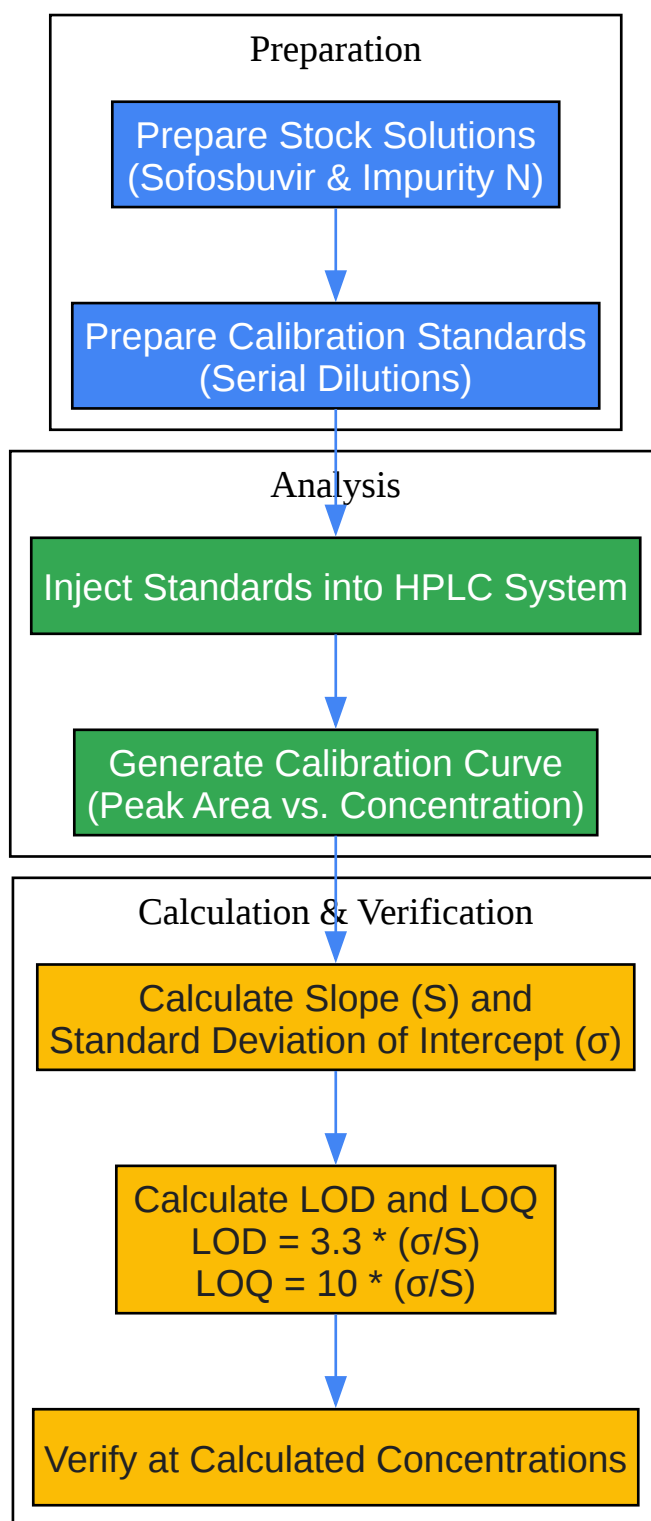
## 3. Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ):

The determination of LOD and LOQ is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The most common approach is the calibration curve method:

- **Linearity:** A calibration curve is established by plotting the peak area response against the concentration of the impurity. The linearity is evaluated by the correlation coefficient ( $r^2$ ), which should be close to 1.
- **Calculation:** The LOD and LOQ are calculated from the standard deviation of the response and the slope of the calibration curve using the following formulas:
  - $LOD = 3.3 \times (\sigma / S)$
  - $LOQ = 10 \times (\sigma / S)$
  - Where:
    - $\sigma$  is the standard deviation of the y-intercepts of the regression line.
    - $S$  is the slope of the calibration curve.

## Visualizing the Workflow

To further clarify the process, the following diagram illustrates the experimental workflow for determining the LOD and LOQ of **Sofosbuvir impurity N**.



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Caption: Experimental workflow for LOD and LOQ determination.

This guide provides a foundational understanding of the analytical limits for detecting **Sofosbuvir impurity N**. For specific applications, method validation should always be performed to ensure the suitability of the chosen analytical procedure.

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